Tetradecyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl trichloroacetate, also known as trichloroacetic acid tetradecyl ester, is an organic compound with the molecular formula C₁₆H₂₉Cl₃O₂. It is a derivative of trichloroacetic acid where the hydrogen atoms of the carboxyl group are replaced by a tetradecyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with tetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and tetradecanol.
Reduction: The compound can be reduced to form trichloroethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and tetradecanol.
Reduction: Trichloroethanol derivatives.
Substitution: Various substituted trichloroacetate derivatives.
Scientific Research Applications
Tetradecyl trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a precipitant for macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of tetradecyl trichloroacetate involves its interaction with biological molecules. It can act as a precipitant for proteins and nucleic acids by disrupting their solubility. The compound’s trichloroacetate group is known to interact with macromolecules, leading to their precipitation. Additionally, it may exert effects through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: A simpler analogue where the tetradecyl group is replaced by a hydrogen atom.
Dichloroacetic acid: Similar structure but with two chlorine atoms instead of three.
Chloroacetic acid: Contains only one chlorine atom in the structure
Uniqueness
Tetradecyl trichloroacetate is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its simpler analogues. This long chain enhances its hydrophobicity and makes it suitable for applications requiring surfactant properties .
Properties
CAS No. |
74339-52-9 |
---|---|
Molecular Formula |
C16H29Cl3O2 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
tetradecyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C16H29Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15(20)16(17,18)19/h2-14H2,1H3 |
InChI Key |
CAUJGQDJKZXWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.